molecular formula C22H19N5O3S2 B2636728 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide CAS No. 477538-96-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B2636728
CAS No.: 477538-96-8
M. Wt: 465.55
InChI Key: ZTDDHHFRHWDQSR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that features a benzothiazole and thiazole moiety, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Thiazole Ring Formation: The benzothiazole intermediate is then reacted with a thioamide to form the thiazole ring.

    Nitration: The resulting compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Piperidine Substitution: Finally, the nitro-substituted compound is reacted with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response .

Medicine

In medicinal chemistry, this compound is being explored for its anticancer properties. It has shown activity against various cancer cell lines, including breast, lung, and colon cancers . Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides

Uniqueness

Compared to similar compounds, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide exhibits unique structural features, such as the presence of both benzothiazole and thiazole rings, which contribute to its distinct biological activities. Its nitro group also provides additional sites for chemical modification, enhancing its versatility in drug design.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c28-20(14-8-9-17(18(12-14)27(29)30)26-10-4-1-5-11-26)25-22-24-16(13-31-22)21-23-15-6-2-3-7-19(15)32-21/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDDHHFRHWDQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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